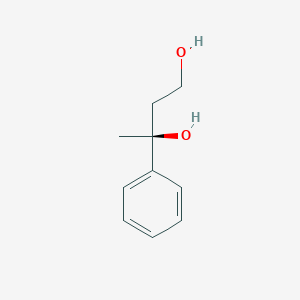
(3S)-3-Phenylbutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst. For example, asymmetric reduction of 3-phenyl-2-butanone using a chiral catalyst such as a ruthenium complex can yield this compound with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry. The use of enzymes such as alcohol dehydrogenases or ketoreductases can be employed to produce the compound on a larger scale with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Phenylbutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: 3-Phenyl-2-butanone or 3-phenylbutanoic acid.
Reduction: 3-Phenylbutane.
Substitution: 3-Phenylbutyl chloride or bromide.
Scientific Research Applications
(3S)-3-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and stereochemistry.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various products.
Mechanism of Action
The mechanism of action of (3S)-3-Phenylbutane-1,3-diol depends on its interaction with specific molecular targets. For example, in enzymatic reactions, the compound can act as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in its interaction with enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Phenylbutane-1,3-diol: The enantiomer of (3S)-3-Phenylbutane-1,3-diol, which has different stereochemistry and potentially different biological activity.
3-Phenyl-2-butanone: A related compound that can be used as a precursor in the synthesis of this compound.
3-Phenylbutanoic acid: An oxidation product of this compound.
Uniqueness
The uniqueness of this compound lies in its chiral nature, which makes it valuable in asymmetric synthesis and as a chiral building block in the production of enantiomerically pure compounds. Its specific stereochemistry can lead to different interactions with biological molecules compared to its enantiomer or other related compounds.
Properties
CAS No. |
770-88-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3S)-3-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
BQNJVHGCZBNKBG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CCO)(C1=CC=CC=C1)O |
Canonical SMILES |
CC(CCO)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















